molecular formula C10H9F3N2O B3109554 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone CAS No. 173669-34-6

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B3109554
CAS No.: 173669-34-6
M. Wt: 230.19 g/mol
InChI Key: MSWPTDJKPPNYPR-UHFFFAOYSA-N
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Description

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline ring substituted with an amino group at the 6-position and a trifluoroethanone moiety at the 1-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step synthetic routes. One common method starts with the preparation of 6-bromoindoline. The process involves the reaction of 6-bromo-1H-indole with triethylsilane and trifluoroacetic acid in dichloromethane at room temperature for 16 hours. The resulting product is then subjected to further reactions to introduce the amino group and the trifluoroethanone moiety .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoroethanone moiety to a hydroxyl group.

    Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can be compared with other indoline derivatives, such as:

    6-Bromoindoline: Lacks the amino and trifluoroethanone substituents.

    1-(6-Aminoindolin-1-yl)ethanone: Similar structure but without the trifluoromethyl group.

The presence of the trifluoroethanone moiety in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-1-2-7(14)5-8(6)15/h1-2,5H,3-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPTDJKPPNYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 2,2,2-trifluoro-1-(6-nitroindolin-1-yl)ethanone (7.92 g, 30.4 mmol) in MeOH (100 mL) was added 10% Pd/C (0.648 g, 0.609 mmol) and the slurry was stirred under H2 (1 atm) overnight. The mixture was filtered through a pad of Celite and the filtrate was concentrated and dried under vacuum to yield 1-(6-aminoindolin-1-yl)-2,2,2-trifluoroethanone (7.7 g, crude yield>100%) as a yellow-brown solid. 1H-NMR (400 MHz, CDCl3): δ 7.64 (d, J=2.0 Hz, 1H), 7.01 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.4, and 2.0 Hz, 1H), 4.24 (t, J=8.0 Hz, 2H), 3.85 (brs, 2H), 3.13 (t, J=8.2 Hz, 2H); MS (ESI) m/z: 231.0 (M+H+).
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7.92 g
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100 mL
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0.648 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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